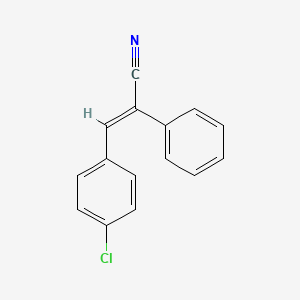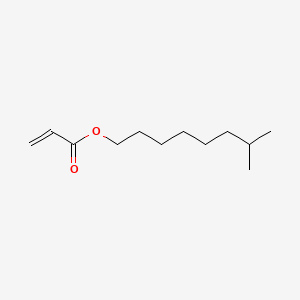
Isononyl acrylate
描述
Isononyl acrylate is an organic compound that belongs to the family of acrylates. It is formed by the esterification of acrylic acid with isononyl alcohol. This compound is known for its low glass transition temperature, making it suitable for various applications, particularly in the production of adhesives and coatings .
准备方法
Synthetic Routes and Reaction Conditions: Isononyl acrylate is synthesized through the esterification reaction between acrylic acid and isononyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the removal of water formed during the reaction. The reaction can be represented as follows:
CH2=CHCOOH+C9H19OH→CH2=CHCOOC9H19+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where acrylic acid and isononyl alcohol are fed into a reactor along with a catalyst. The reaction mixture is then distilled to separate the desired ester from unreacted starting materials and by-products. The use of advanced distillation techniques ensures high purity and yield of this compound .
化学反应分析
Types of Reactions: Isononyl acrylate undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form poly(this compound), which is used in adhesives and coatings.
Copolymerization: It can copolymerize with other monomers such as methyl methacrylate or butyl acrylate to produce copolymers with tailored properties.
Common Reagents and Conditions:
Radical Initiators: Benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate polymerization reactions.
Solvents: Toluene or ethyl acetate are often used as solvents in these reactions.
Major Products:
Poly(this compound): Used in pressure-sensitive adhesives.
Copolymers: Used in coatings and sealants.
科学研究应用
Isononyl acrylate has a wide range of applications in scientific research and industry:
Adhesives: Due to its low glass transition temperature, it is used in pressure-sensitive adhesives that require flexibility and durability.
Coatings: It is used in the formulation of coatings that provide excellent adhesion and resistance to environmental factors.
Biomedical Applications: Research is ongoing into its use in drug delivery systems and biomedical adhesives.
Polymer Science: It serves as a monomer in the synthesis of various polymers and copolymers for specialized applications
作用机制
The primary mechanism by which isononyl acrylate exerts its effects is through polymerization. When used as a monomer, it undergoes radical polymerization to form long polymer chains. These polymers exhibit properties such as flexibility, adhesion, and resistance to environmental factors, making them suitable for various applications. The molecular targets and pathways involved in its polymerization include the formation of free radicals and the subsequent propagation of polymer chains .
相似化合物的比较
2-Ethylhexyl Acrylate: Another acrylate ester with similar applications in adhesives and coatings.
Butyl Acrylate: Used in the production of polymers and copolymers for paints and coatings.
Methyl Methacrylate: Known for its use in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.
Uniqueness of Isononyl Acrylate: this compound is unique due to its low glass transition temperature, which imparts flexibility and durability to the polymers and copolymers formed from it. This makes it particularly suitable for applications requiring high-performance adhesives and coatings .
属性
IUPAC Name |
7-methyloctyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-12(13)14-10-8-6-5-7-9-11(2)3/h4,11H,1,5-10H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXGDKOCSSIRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199925 | |
| Record name | Isononyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51952-49-9 | |
| Record name | Isononyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isononyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isononyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


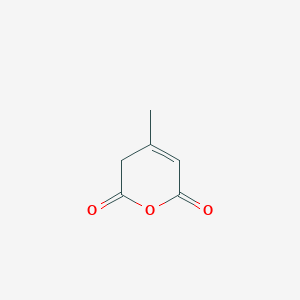
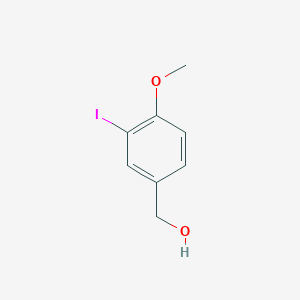
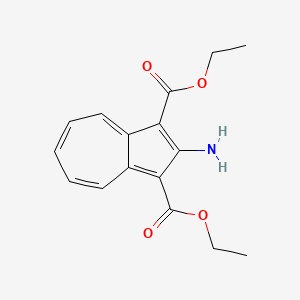
![N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide](/img/structure/B1593551.png)
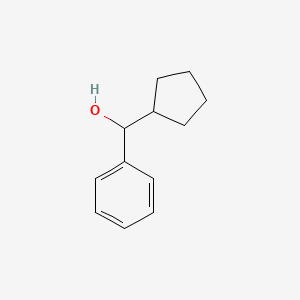
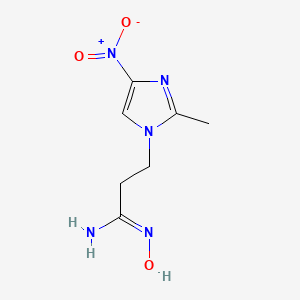
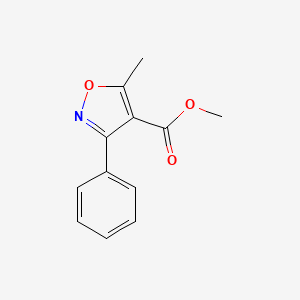
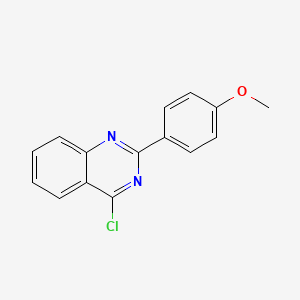
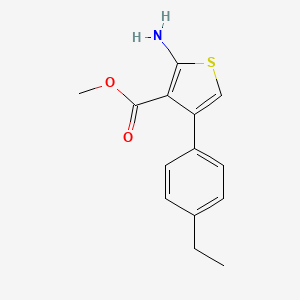
![4-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1593562.png)
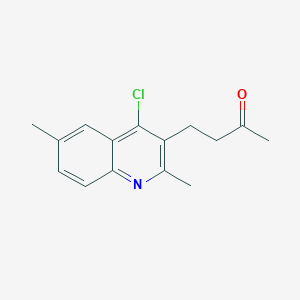

![3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4(12),5,10,15,17,19(23),20-nonaene-8,14-dione](/img/structure/B1593565.png)
